molecular formula C17H20N4OS2 B4331917 1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B4331917
M. Wt: 360.5 g/mol
InChI Key: PKEKTYIONXUSAA-UHFFFAOYSA-N
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Description

1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a thiadiazole ring and a tetrahydrocarbazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol involves its interaction with molecular targets such as enzymes. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of urease-producing bacteria .

Properties

IUPAC Name

1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c18-16-19-20-17(24-16)23-10-11(22)9-21-14-7-3-1-5-12(14)13-6-2-4-8-15(13)21/h1,3,5,7,11,22H,2,4,6,8-10H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKTYIONXUSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(CSC4=NN=C(S4)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Reactant of Route 3
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Reactant of Route 4
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Reactant of Route 5
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

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